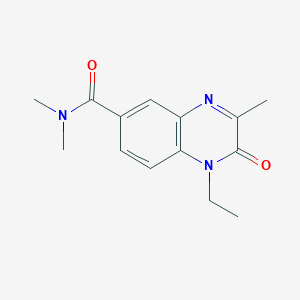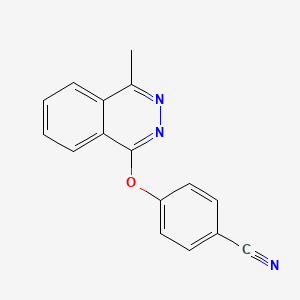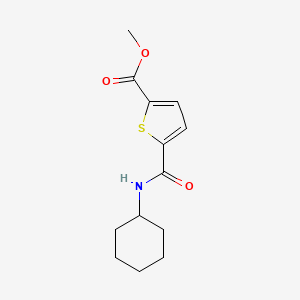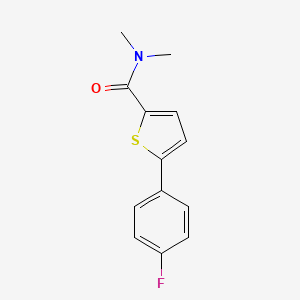![molecular formula C17H21N3O B7475965 N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 'JNJ-40411813' and belongs to the class of pyrazole derivatives.
Wirkmechanismus
The exact mechanism of action of N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide is not fully understood. However, studies have shown that this compound acts as an inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been found to have neuroprotective effects and can help in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide has various biochemical and physiological effects. This compound has been found to improve cognitive function, reduce inflammation, and promote neurogenesis. Additionally, this compound has been found to have anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide in lab experiments is its neuroprotective effects. This compound can help in the treatment of neurodegenerative diseases and can also be used to study the mechanisms involved in these diseases. However, one of the limitations of using this compound is its complex synthesis process. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research on N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide. One of the most promising areas of research is in the development of novel treatments for neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Other potential areas of research include the development of new anti-tumor and anti-inflammatory drugs based on this compound. Overall, the potential applications of N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide in various fields of research make it an exciting area of study for scientists.
Synthesemethoden
The synthesis of N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide has been found to have potential applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-7-9-15(10-8-11)20-13(3)16(12(2)19-20)18-17(21)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTJCPYHUJKDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)


![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)
![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)
